molecular formula C3H4N4O4S B1500437 5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 313963-93-8

5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1500437
CAS No.: 313963-93-8
M. Wt: 192.16 g/mol
InChI Key: PUVBGNSTTRODNJ-UHFFFAOYSA-N
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Description

5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 313963-93-8) is a high-value heterocyclic compound with a molecular weight of 192.15 g/mol and the molecular formula C3H4N4O4S . This chemical features a 1,2,4-triazole ring, a well-known pharmacophore in medicinal chemistry, substituted with both a sulfamoyl and a carboxylic acid functional group, making it a versatile building block for chemical synthesis and a subject of environmental study . Its primary researched application is as a major soil and water transformation product of the herbicide florasaulam . In this context, it is identified as a key metabolite for environmental fate studies, with data indicating high water solubility (250,000 mg/L at 20 °C and pH 7) and moderate mobility in soil, which are critical parameters for understanding its environmental behavior and persistence . The 1,2,4-triazole core is recognized for its significant role in pharmaceutical research, as it can behave as a bioisostere for carboxylic acid, amide, and ester groups . Compounds containing this structure exhibit a broad spectrum of biological activities, including demonstrated anti-inflammatory effects through mechanisms such as inhibition of cyclooxygenase (COX-1/COX-2) enzymes . While the specific biological mechanism of action for this exact compound is not fully detailed, its structural features align with those of active 1,2,4-triazole derivatives that act as potent and selective COX-2 inhibitors, suggesting potential for further investigation in therapeutic agent development . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O4S/c4-12(10,11)3-5-1(2(8)9)6-7-3/h(H,8,9)(H2,4,10,11)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVBGNSTTRODNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664050
Record name 5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313963-93-8
Record name 5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization-Based Synthetic Routes

The core strategy for synthesizing 5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid involves the cyclization of nitrogen-rich precursors such as aminoguanidine derivatives with carboxylic acid functionalities under controlled conditions.

  • Typical Reaction : Aminoguanidine bicarbonate reacts with a suitable carboxylic acid derivative to induce ring closure, forming the 1,2,4-triazole ring substituted at the 3-position with a carboxylic acid and at the 5-position with a sulfamoyl group.

  • Reaction Conditions : The cyclization generally requires heating under reflux in polar solvents with pH control to favor ring formation and prevent side reactions.

  • Table 1: Key Reaction Parameters for Cyclization

Parameter Typical Value/Condition Notes
Starting materials Aminoguanidine bicarbonate + carboxylic acid derivative Purity >98% preferred
Solvent Polar aprotic solvents (e.g., DMF, DMSO) or aqueous medium Solvent choice affects yield
Temperature 80–120 °C Reflux conditions
Reaction time 4–12 hours Monitored by TLC or HPLC
pH Slightly acidic to neutral (pH 5–7) To optimize cyclization
Yield 60–85% Depends on precursor purity and conditions

Industrial Production Methods

For large-scale synthesis, the process is adapted to continuous flow reactors and automated synthesis systems to enhance throughput and control.

  • Continuous Flow Synthesis : This approach allows precise control of reaction time, temperature, and mixing, leading to higher yields and reproducibility.

  • Purification : Industrial processes incorporate crystallization and chromatographic techniques to achieve high purity (>99%) suitable for pharmaceutical or agrochemical applications.

  • Optimization : Parameters such as reagent concentration, solvent recycling, and temperature gradients are optimized for cost-efficiency and environmental compliance.

Advanced Synthetic Approaches from Literature

Recent research on 1,2,4-triazole derivatives provides insights into alternative and improved synthetic methodologies that may be adapted for this compound:

  • Polyethylene Glycol (PEG)-Mediated Cyclization : Using PEG as a green solvent and p-toluenesulfonic acid as a catalyst under mild conditions has been reported to yield 1,2,4-triazoles with excellent yields (~92%) and eco-friendly profiles.

  • Ceric Ammonium Nitrate (CAN) Oxidative Cyclization : CAN serves dual roles as an oxidant and Lewis acid, facilitating oxidative cyclization of amino precursors to form trisubstituted 1,2,4-triazoles with yields ranging from 61% to 97%.

  • Carbon Dioxide Incorporation : Lithiation of 5-substituted triazoles followed by reaction with carbon dioxide under low temperatures (-78 °C) can produce 3-carboxylic acid substituted triazoles, a step relevant to the carboxylic acid functionalization in the target compound.

Stepwise Synthetic Route Example

A representative multi-step synthetic route adapted from related triazole carboxylic acid syntheses is as follows:

Step Description Reagents/Conditions Yield (%) Notes
1 Formation of 5-bromo-1-methyl-1H-1,2,4-triazole via bromination of 1-methyl-1H-1,2,4-triazole n-Butyllithium, dibromomethane, THF, cooling to -78 °C 70–75 Lithiation followed by electrophilic bromination
2 Carboxylation of 5-bromo-triazole intermediate with CO2 LDA, CO2 gas, THF, -78 °C to room temperature 70–80 Forms 5-bromo-triazole-3-carboxylic acid
3 Conversion to sulfamoyl derivative Sulfamoylation reagents under mild conditions 60–85 Introduction of sulfamoyl group
4 Purification and isolation Crystallization, filtration >98 Ensures high purity

Chemical Reaction Types Involved

  • Cyclization : Formation of the triazole ring from aminoguanidine and carboxylic acid precursors.

  • Substitution : Introduction of the sulfamoyl group at the 5-position of the triazole ring.

  • Carboxylation : Incorporation of the carboxylic acid group at the 3-position via lithiation and CO2 insertion.

  • Oxidation/Reduction : Potential modification of functional groups to optimize yield and purity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Yield Range (%) Scale Suitability
Cyclization of aminoguanidine + carboxylic acid Aminoguanidine bicarbonate, polar solvents, reflux Straightforward, well-established 60–85 Lab and industrial
PEG-mediated cyclization 2,2,2-Trichloroethyl imidate, PEG, p-Toluenesulfonic acid Eco-friendly, mild conditions ~92 Lab scale
CAN oxidative cyclization Amino precursors, ceric ammonium nitrate, PEG High yield, dual role reagent 61–97 Lab scale
Lithiation and CO2 carboxylation LDA, CO2, low temperature (-78 °C), THF Selective carboxylation 70–80 Lab scale
Continuous flow synthesis Automated reactors, optimized parameters High throughput, reproducible >85 Industrial scale

Research Findings and Notes

  • The choice of solvent and catalyst critically influences the yield and purity of the target compound.

  • Mild reaction conditions favor selective cyclization and reduce by-product formation.

  • Industrial scale-up requires adaptation to continuous flow systems for process efficiency.

  • The sulfamoyl group introduction often requires careful control to avoid over-substitution or degradation.

  • Use of green chemistry principles such as PEG solvents and catalytic oxidants like CAN is gaining traction for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The triazole ring can undergo substitution reactions, particularly at the sulfamoyl and carboxylic acid positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

Major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Anti-Inflammatory Activity

Recent studies have indicated that derivatives of triazole compounds, including those containing the sulfamoyl group, exhibit significant anti-inflammatory properties. For instance, compounds derived from 1,2,4-triazole structures have been shown to selectively inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. In particular, certain derivatives demonstrated lower IC₅₀ values for COX-2 inhibition compared to established drugs like celecoxib, suggesting enhanced efficacy and reduced side effects .

Antimicrobial Properties

The incorporation of the sulfamoyl group into triazole frameworks has been linked to increased antimicrobial activity. Research indicates that these compounds can effectively combat various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Herbicidal Activity

5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid has been investigated for its herbicidal properties. Compounds within this class have shown promising results in controlling weed growth by inhibiting specific enzymatic pathways crucial for plant development. The effectiveness of these compounds can be attributed to their ability to interfere with the synthesis of amino acids necessary for protein production in plants .

Synthesis of Energetic Materials

There is ongoing research into utilizing derivatives of triazole compounds for synthesizing energetic materials. The high nitrogen content and structural stability of these compounds make them suitable for developing new explosives or propellants with improved performance characteristics . The design strategy often involves creating salts that exhibit high thermal stability and low sensitivity to impact.

Case Study: Synthesis and Characterization

A study focused on synthesizing various derivatives of this compound highlighted the importance of structural modifications on biological activity. The synthesized compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures and assess their potential applications .

Research Findings: Structure-Activity Relationship (SAR)

Research has demonstrated that the presence of specific substituents on the triazole ring significantly affects the biological activity of these compounds. For example, electron-withdrawing groups enhance COX inhibitory activity while maintaining low toxicity profiles . This insight is crucial for guiding future drug design efforts aimed at optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Triazole-3-Carboxylic Acid Derivatives

Pharmacodynamic and Pharmacokinetic Differences

  • COX-2 Selectivity: The 5-phenyl-1-(3-pyridyl) derivatives exhibit high COX-2 selectivity due to hydrophobic interactions with Val523 and hydrogen bonding with Arg513 in COX-2 . The sulfamoyl group in the target compound may further enhance selectivity by mimicking COX-2’s sulfonamide-binding pocket . In contrast, 5-amino derivatives lack sulfonamide groups, reducing COX-2 affinity but enabling anticancer applications via alternative targets (e.g., EGFR) .
  • Kinase Inhibition :

    • Chlorophenyl and methyl substitutions (e.g., 1-(3-chlorophenyl)-5-methyl) improve CDK2/4 binding via halogen interactions with kinase hinge regions .
  • Cytotoxicity :

    • Carboxamide derivatives (e.g., 4e, 4m) show superior anticancer activity over carboxylic acids, likely due to improved cell permeability from reduced polarity .

Biological Activity

5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. Its structure includes a sulfonamide group, which is known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H6N4O4S\text{C}_5\text{H}_6\text{N}_4\text{O}_4\text{S}

This compound features a triazole ring that contributes to its stability and reactivity. The sulfonamide group enhances its interaction with biological targets.

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of biochemical pathways. Key mechanisms include:

  • Inhibition of Carbonic Anhydrase : The compound interacts with carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. Inhibition leads to a decrease in carbon dioxide hydration and bicarbonate formation, affecting physiological processes such as respiration and renal function.
  • Impact on Shoot Branching in Plants : In agricultural contexts, this compound has been shown to influence the strigolactone (SL) biosynthesis pathway, promoting shoot branching while inhibiting seed germination in parasitic plants.

Antimicrobial Activity

Research indicates that compounds with a triazole moiety demonstrate significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. It has been observed to reduce pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases .

Anticancer Properties

The compound has also been investigated for its anticancer activity. It induces apoptosis in cancer cells by modulating gene expression related to cell cycle regulation. In vitro studies have demonstrated that it effectively inhibits cell proliferation in several cancer cell lines .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

StudyFindings
Alizadeh et al. (2021)Demonstrated significant inhibition of carbonic anhydrase activity with IC50 values indicating high potency against various isoforms .
Fadaly et al. (2023)Investigated derivatives of triazoles and found enhanced selectivity towards COX-2 inhibition compared to traditional NSAIDs like celecoxib .
Gümüş et al. (2024)Reported on the synthesis of modified triazole compounds with improved biological activity profiles and stability under physiological conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest it possesses favorable absorption characteristics due to its water solubility. However, detailed studies on bioavailability and metabolism are necessary to fully understand its pharmacokinetic properties.

Q & A

Q. What are the standard synthetic routes for 5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid and its ester derivatives?

The compound is typically synthesized via esterification or substitution reactions. For example, methyl esters can be prepared by reacting 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under acidic conditions, followed by sulfamoylation . Ethyl esters are synthesized by refluxing intermediates like β-N-Boc-oxalamidrazone with acetyl chloride in toluene and pyridine, followed by column chromatography (10% ethyl acetate-hexane) for purification . Key steps include TLC monitoring, solvent removal via rotary evaporation, and extraction with ethyl acetate .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Standard analytical techniques include:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and tautomeric forms.
  • HPLC with UV detection for purity assessment (>98% by area normalization).
  • Melting point analysis (e.g., 177–178°C for the parent acid) .
  • X-ray crystallography for resolving tautomeric ambiguities in solid-state structures .

Q. What are the known biological activities of 5-sulfamoyl-1,2,4-triazole derivatives?

Derivatives exhibit cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via mechanisms like apoptosis induction and ROS generation . Substitutions at the 5-position (e.g., sulfonamide, trifluoromethyl) enhance bioactivity, as seen in anti-inflammatory and anti-proliferative assays .

Advanced Research Questions

Q. How can low yields in sulfamoylation reactions be mitigated?

Yield optimization strategies include:

  • Using anhydrous pyridine as a catalyst to reduce side reactions during esterification .
  • Varying reaction temperatures (e.g., reflux at 110°C vs. room temperature) to balance reactivity and decomposition .
  • Introducing protective groups (e.g., Boc) on triazole precursors to stabilize intermediates .

Q. How do contradictory reports on biological activity correlate with structural modifications?

Discrepancies often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce solubility, affecting assay outcomes .
  • Hydrophilic substitutions (e.g., carboxylic acid) enhance water solubility but limit membrane permeability, as observed in cell viability studies . Systematic SAR studies using logP calculations and molecular docking can resolve these contradictions .

Q. What advanced techniques are used to confirm tautomerism in 1,2,4-triazole derivatives?

  • X-ray crystallography provides definitive proof of tautomeric forms in solid states .
  • Variable-temperature NMR detects dynamic equilibria between 1H and 2H tautomers in solution .
  • DFT calculations model energy differences between tautomers, aiding in spectral interpretation .

Q. How can solubility limitations of the parent acid be addressed for in vivo studies?

Derivatization strategies include:

  • Synthesizing prodrugs (e.g., methyl/ethyl esters) with improved lipophilicity .
  • Formulating nanoparticle carriers using PEGylation to enhance bioavailability .
  • Introducing zwitterionic groups (e.g., sulfonamide-carboxylic acid) for pH-dependent solubility .

Methodological Considerations

Q. What protocols are recommended for stability testing under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h, followed by HPLC analysis .
  • Lyophilization : Improves long-term stability by reducing hydrolysis rates in aqueous buffers .

Q. How are molecular docking studies designed to predict target interactions?

  • Protein preparation : Use crystallographic structures (e.g., EGFR kinase, PDB: 1M17) with removed water molecules and added hydrogens.
  • Ligand optimization : Minimize energy of the triazole derivative using MMFF94 force fields.
  • Docking software : AutoDock Vina with a grid box covering the active site (e.g., 25 × 25 × 25 ų) .

Q. What strategies resolve spectral overlaps in NMR characterization?

  • 2D NMR techniques (HSQC, HMBC) assign proton-carbon correlations in crowded regions.
  • Isotopic labeling (e.g., 15N-triazole) simplifies splitting patterns in 1H NMR .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data across cell lines?

Variations arise from:

  • Cell line-specific expression of transporters (e.g., ABCB1) affecting compound uptake .
  • Assay conditions : MTT vs. ATP-based assays may yield divergent IC50 values due to differing detection thresholds .

Q. How can synthetic byproducts be minimized during esterification?

  • Controlled reagent addition : Dropwise addition of acetyl chloride reduces exothermic side reactions .
  • In situ monitoring : Use inline FTIR to track carbonyl intermediate formation and adjust stoichiometry .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid

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